L-Arginine mono-D-galacturonate

Antioxidant activity Uronic acid comparison ORAC assay

Reformulating arginine supplements without accounting for counter-ion mass fraction and bioactivity leads to dosing errors and missed antioxidant synergy. L-Arginine mono-D-galacturonate solves this with a precisely defined 47.3% w/w arginine payload and a plant-derived galacturonate counter-ion that contributes intrinsic antioxidant capacity absent from simpler salts. • 47.3% w/w arginine content; mandatory dose recalculation vs. HCl salt (82.7%) or free base (100%) • Galacturonate counter-ion: 6.6× higher ORAC (7.47 vs. 1.13 μmol Trolox/g) than glucuronate analog • Pectin-derived counter-ion enables 'natural-source' labeling; available at ≥95% purity from 0.1 kg to 1000 kg

Molecular Formula C12H24N4O9
Molecular Weight 368.34 g/mol
CAS No. 94087-90-8
Cat. No. B12650038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Arginine mono-D-galacturonate
CAS94087-90-8
Molecular FormulaC12H24N4O9
Molecular Weight368.34 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN=C(N)N.C(=O)C(C(C(C(C(=O)O)O)O)O)O
InChIInChI=1S/C6H14N4O2.C6H10O7/c7-4(5(11)12)2-1-3-10-6(8)9;7-1-2(8)3(9)4(10)5(11)6(12)13/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-5,8-11H,(H,12,13)/t4-;2-,3+,4+,5-/m00/s1
InChIKeyUKDDJHWIVHJRLI-WSDSKSSESA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Baseline Characterization


L-Arginine mono-D-galacturonate (CAS 94087-90-8, molecular formula C₁₂H₂₄N₄O₉, molecular weight 368.34 g/mol) is a 1:1 ionic salt formed from the semi-essential amino acid L-arginine and D-galacturonic acid, the primary monomeric constituent of pectin found in plant cell walls . The compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS 301-985-2) and is commercially available at purities of ≥95% and ≥99% in quantities from 0.1 kg to 1000 kg . As an arginine salt, it serves as a delivery vehicle for L-arginine—the sole physiological substrate for nitric oxide synthase (NOS)—while the D-galacturonate counter-ion, a uronic acid with a carboxylic acid group (pKa ≈ 3.30), confers distinct physicochemical and potential biofunctional properties not present in simpler arginine salts [1].

Why Generic Substitution with Other Arginine Salts Fails


Arginine salts are not pharmacologically or nutritionally interchangeable. The counter-ion dictates critical procurement-relevant properties including arginine mass fraction per gram, aqueous solubility, pH of solution, hygroscopicity, taste profile, and—for uronic acid salts—intrinsic antioxidant capacity of the anion itself [1]. L-Arginine mono-D-galacturonate delivers only 47.3% (w/w) free arginine versus 82.7% for the hydrochloride salt and 100% for the free base, meaning dose-equivalence calculations are mandatory when reformulating across salt forms . Furthermore, the D-galacturonate counter-ion exhibits an oxygen radical absorbance capacity (ORAC) 6.6-fold higher than its closest structural analog, D-glucuronate (7.47 vs. 1.13 μmol Trolox/g), introducing a functional antioxidant dimension absent from HCl, aspartate, or α-ketoglutarate salts [2]. The quantitative evidence below establishes exactly where these differences are measurable and procurement-relevant.

Quantitative Differentiation Evidence


Counter-Ion Antioxidant Capacity: Galacturonate vs. Glucuronate

In a single-study direct comparison of monosaccharide antioxidant capacity using the oxygen radical absorbance capacity (ORAC) assay, D-galacturonic acid yielded an ORAC value of 7.47 μmol Trolox equivalents per gram, while D-glucuronic acid—the counter-ion of the structurally closest commercial arginine salt (CAS 15241-42-6)—yielded only 1.13 μmol Trolox/g [1]. This represents a 6.6-fold higher peroxyl radical scavenging capacity for the galacturonate counter-ion. The difference is attributed to the stereochemical orientation of the hydroxyl group at the C-4 position, which is axial in galacturonate and equatorial in glucuronate [1]. This is the only identified study providing a direct quantitative comparison of these two uronic acids under identical experimental conditions.

Antioxidant activity Uronic acid comparison ORAC assay

Arginine Mass Fraction and Dosing Implications Across Salt Forms

The molecular weight of L-arginine mono-D-galacturonate (368.34 g/mol) results in an arginine free-base mass fraction of 47.3% w/w (174.20 / 368.34). In comparison, L-arginine hydrochloride (MW 210.66 g/mol) provides 82.7% arginine w/w, and L-arginine free base provides 100% [1]. The glucuronate analog (CAS 15241-42-6, also MW 368.34 g/mol) delivers an identical arginine mass fraction of 47.3% but without the differentiated antioxidant capacity detailed in Evidence Item 1 . This means that 1.00 g of the galacturonate salt delivers approximately 473 mg of L-arginine, compared to 827 mg from 1.00 g of the HCl salt—a 43% reduction in arginine payload per unit mass.

Arginine content Salt stoichiometry Dose equivalence

Aqueous Solubility Ranking: Salt Form vs. Free Base

No quantitative aqueous solubility value specific to L-arginine mono-D-galacturonate was identified in the accessed primary literature or authoritative databases. However, the compound is described as water-soluble . By class-level inference from the known solubility hierarchy of arginine forms—free base: 14.87 g/100 mL (148.7 g/L) at 20°C [1]; hydrochloride salt: 75.1 g/100 mL (751 g/L) at 20°C (Sigma-Aldrich specification: 730 g/L at 20°C) —the galacturonate salt is expected to exhibit aqueous solubility substantially exceeding that of the free base, consistent with the general principle that salt formation with acidic counter-ions improves the aqueous solubility of basic amino acids [2]. The exact solubility value for the target compound requires experimental determination and represents a critical data gap for formulation scientists.

Aqueous solubility Formulation Salt selection

Bitterness Mitigation by Organic Acid Counter-Ions

L-Arginine free base is described as 'markedly bitter, which restricts its direct use in preparations for oral consumption' [1]. Published sensory studies demonstrate that organic acids can suppress the bitter taste of L-arginine: specifically, increasing the molar ratio of L-aspartic acid against L-arginine significantly suppressed bitterness as measured by electronic tongue and human sensory evaluation [2]. The combination of citric acid or malic acid with L-arginine has also been shown to mask bitterness in solution [3]. By class-level inference, D-galacturonic acid (pKa ≈ 3.30) , when presented as a pre-formed 1:1 salt with arginine, may provide intrinsic bitterness mitigation relative to the free base or the hydrochloride salt (which produces an acidic solution). However, no direct comparative taste study of the galacturonate salt against other arginine salt forms was identified in the accessed literature, and this claim remains at the level of mechanistic inference from the behavior of structurally analogous organic acid-arginine combinations.

Taste masking Bitterness suppression Oral formulation

Pectin-Derived Counter-Ion vs. Synthetic Alternatives

D-Galacturonic acid is the predominant monomeric unit of pectin, a soluble dietary fiber with established health benefits including prebiotic effects, cholesterol-binding capacity, and contribution to intestinal barrier function [1]. In contrast, the counter-ions of common comparator arginine salts are either inorganic (chloride in HCl salt), endogenous metabolites (aspartate, α-ketoglutarate), or synthetic (acesulfame). The pectin-arginine biomaterial literature demonstrates that arginine incorporation into pectin-based films increases antioxidant activity by up to 90% (measured by DPPH assay) compared to neat pectin films, and confers hemocompatibility and cytocompatibility relevant to wound dressing applications [2]. While this is not a study of the discrete 1:1 salt, it provides supporting evidence that the arginine-galacturonate (pectin) combination yields functionality exceeding the sum of individual components. The EINECS listing (301-985-2) confirms this compound was commercially available in the EU before 1981 , indicating an established, albeit niche, industrial history distinct from newer synthetic arginine salts.

Pectin-derived Dietary fiber Prebiotic potential

Recommended Application Scenarios


Antioxidant-Arginine Dual-Function Nutraceutical Formulations

Based on the 6.6-fold higher ORAC value of the galacturonate counter-ion over glucuronate [1], this salt is preferentially indicated for nutraceutical products where simultaneous delivery of L-arginine (for nitric oxide-mediated vascular function) and a plant-derived antioxidant is desired in a single-compound format. The 47.3% w/w arginine content must be accounted for in dose calculations, but the trade-off is a counter-ion that contributes measurable peroxyl radical scavenging capacity rather than being functionally inert. This is particularly relevant to cardiovascular health supplements combining NO-precursor and antioxidant mechanisms.

Differentiation from Glucuronate-Based Arginine Salts

The direct head-to-head ORAC comparison (galacturonate 7.47 vs. glucuronate 1.13 μmol Trolox/g) [1] provides a clear, citable justification for selecting the galacturonate salt over the glucuronate analog (CAS 15241-42-6) in any research or product development context where the antioxidant contribution of the counter-ion is relevant. Both salts have identical molecular weight (368.34 g/mol) and arginine payload (47.3% w/w) , so the selection decision hinges entirely on the 6.6-fold difference in counter-ion antioxidant capacity.

Pectin-Derived Functional Food and Clean Label Products

The galacturonate counter-ion's origin as the monomeric unit of pectin—a recognized soluble dietary fiber—provides this salt with a plant-derived identity distinct from synthetic or inorganic arginine salts [1]. The established pectin-arginine biomaterial research demonstrates that this combination yields films with up to 90% increased antioxidant activity and demonstrated hemocompatibility , supporting applications in functional foods, medical foods, and 'natural-source' nutraceutical products where the fiber-associated origin of the counter-ion adds formulation narrative value.

Oral Formulations with Reduced Bitterness

Although no direct taste study of the galacturonate salt was identified, the established principle that organic acid counter-ions suppress arginine bitterness [1]—combined with the 1:1 stoichiometric presentation of galacturonic acid (pKa ≈ 3.30) —provides a mechanistic basis for exploring this salt in chewable tablets, effervescent powders, and ready-to-mix beverages where the free base or HCl salt would require additional taste-masking agents. Formulators should request sensory comparison data from manufacturers before committing to this salt for taste-critical applications.

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